Umber can be sourced from different regions around the world, with notable deposits found in Italy, particularly in the region of Umbria, which is where the pigment gets its name. The pigment is obtained by mining the clay-rich deposits and processing them to produce the desired color intensity and consistency. Synthetic versions of umber have also been developed to ensure uniformity in color and quality for industrial applications.
Umber can be classified into two main types based on its origin:
The synthesis of umber involves both natural extraction methods and synthetic production techniques.
The natural extraction process typically involves:
For synthetic umber:
Umber's molecular structure primarily consists of iron oxide (Fe₂O₃) and manganese oxide (MnO₂). The specific arrangement of these oxides contributes to its unique color properties.
Umber typically exhibits a complex crystalline structure due to the presence of multiple oxides. The exact composition can vary depending on the source and processing methods, but it generally contains:
Umber participates in various chemical reactions that can alter its properties or utilize its characteristics in applications:
The stability of umber as a pigment is influenced by its chemical composition. For instance:
The mechanism by which umber functions as a pigment involves light absorption and reflection. The iron and manganese oxides absorb specific wavelengths of light while reflecting others, resulting in its characteristic brown color.
The absorption spectrum of umber typically shows strong absorption in the blue-green region (around 450 nm), leading to its brown appearance due to complementary color theory.
Umber exhibits several notable physical properties:
Key chemical properties include:
Relevant data indicate that umber maintains its integrity over time when used in artistic applications, making it a preferred choice for artists seeking durability.
Umber has a wide range of scientific uses across various fields:
Umber is defined mineralogically as a complex mixture of iron oxides (primarily goethite, α-FeOOH), manganese oxides (typically pyrolusite, MnO₂), and accessory minerals including clay, silica (SiO₂), and aluminum oxides (Al₂O₃). Its chemical composition is generalized as Fe₂O₃·MnO₂·nH₂O + Si + Al₂O₃ [3] [4]. The presence of manganese (5–20%) distinguishes umber from other iron-oxide pigments like ochre or sienna and contributes to its darker tone and enhanced drying properties in oil-based media [1] [5].
The pigment’s formation results from the weathering of manganese-rich iron ores in sedimentary or lateritic deposits. Key properties include:
Table 1: Chemical Properties of Raw vs. Burnt Umber
Property | Raw Umber | Burnt Umber |
---|---|---|
Primary Phases | Goethite (FeOOH), Pyrolusite (MnO₂) | Hematite (Fe₂O₃), Manganite (Mn₂O₃) |
Color Index | PBr 7 (Pigment Brown 7) | PBr 7 |
Key Elements | Fe (45–70%), Mn (5–20%), Si, Al, H₂O | Fe (60–80%), Mn (5–15%), Si, Al |
Heating Effect | Not calcined | Dehydration; partial phase change |
The term "umber" emerged in 16th-century Italian art treatises as terra d’ombra ("earth of shadow"), sparking debate over its linguistic roots:
The dual hypotheses highlight umber’s conceptual duality: a material substance (Umbrian earth) and an aesthetic function (shadow creation). By 1650, "burnt umber" entered English to describe the calcined variant [2].
Umber belongs to the natural earth pigment triad—alongside ochre and sienna—classified by composition and processing:
Pigment | Primary Components | Manganese Content | Color Range | Key Sources | Processing |
---|---|---|---|---|---|
Umber | Fe₂O₃, MnO₂, clay, silica | High (5–20%) | Yellowish-brown to greenish-brown | Cyprus, Italy | Raw or calcined |
Ochre | Fe₂O₃, clay, silica | Absent | Yellow/red | France, Cyprus | Raw |
Sienna | Fe₂O₃, quartz, manganese traces | Low (<1%) | Yellow-brown to red | Tuscany, Italy | Raw or calcined |
The decline in umber’s use during Impressionism—replaced by mixed violets and synthetic pigments—underscores its distinct role in pre-modern palettes [1] [4]. Nevertheless, it persists as a foundational pigment in traditional techniques.
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